molecular formula C11H7F6NOS B14329420 2-Propanol, 3-(2-benzothiazolyl)-1,1,1-trifluoro-2-trifluoromethyl- CAS No. 102071-71-6

2-Propanol, 3-(2-benzothiazolyl)-1,1,1-trifluoro-2-trifluoromethyl-

Katalognummer: B14329420
CAS-Nummer: 102071-71-6
Molekulargewicht: 315.24 g/mol
InChI-Schlüssel: OZHOQLJJRWQDQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propanol, 3-(2-benzothiazolyl)-1,1,1-trifluoro-2-trifluoromethyl- is a complex organic compound that features a benzothiazole ring and multiple fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 3-(2-benzothiazolyl)-1,1,1-trifluoro-2-trifluoromethyl- typically involves the reaction of benzothiazole derivatives with fluorinated alcohols under specific conditions. One common method involves the use of 2-propanol and benzothiazole in the presence of a strong acid catalyst to facilitate the reaction. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems allows for precise control over reaction parameters, ensuring high efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propanol, 3-(2-benzothiazolyl)-1,1,1-trifluoro-2-trifluoromethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of benzothiazole and fluorinated alcohols, which can have different functional groups depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of 2-Propanol, 3-(2-benzothiazolyl)-1,1,1-trifluoro-2-trifluoromethyl- involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzothiazole derivatives and fluorinated alcohols, such as:

Uniqueness

What sets 2-Propanol, 3-(2-benzothiazolyl)-1,1,1-trifluoro-2-trifluoromethyl- apart is its combination of a benzothiazole ring with multiple fluorine atoms, which imparts unique chemical properties such as high stability, reactivity, and potential biological activity. This makes it a valuable compound for various scientific and industrial applications .

Eigenschaften

CAS-Nummer

102071-71-6

Molekularformel

C11H7F6NOS

Molekulargewicht

315.24 g/mol

IUPAC-Name

2-(1,3-benzothiazol-2-ylmethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C11H7F6NOS/c12-10(13,14)9(19,11(15,16)17)5-8-18-6-3-1-2-4-7(6)20-8/h1-4,19H,5H2

InChI-Schlüssel

OZHOQLJJRWQDQC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=C(S2)CC(C(F)(F)F)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.